![molecular formula C19H17N3O4S B2519400 methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318237-98-8](/img/structure/B2519400.png)

methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

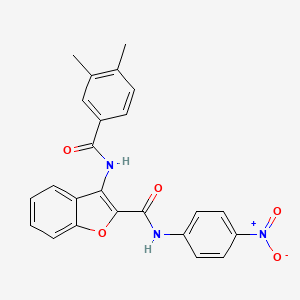

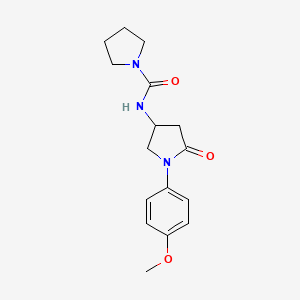

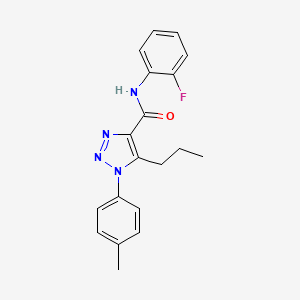

The compound of interest, methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate, is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various structural and synthetic studies. The compound features a pyrazole core substituted with a methoxyphenylsulfanyl group, a phenyl group, and a hydroxyimino methyl group, which could potentially contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reactants such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, as seen in the preparation of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate . Basic hydrolysis of ester precursors is a common step to yield the corresponding carboxylic acids. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes involving condensation reactions and subsequent modifications could be inferred.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystalline structure and space group of the compound . Spectroscopic methods like FT-IR, 1H, and 13C NMR are also employed to characterize the chemical shifts and functional groups present in the molecule. Theoretical studies using density functional theory (DFT) can complement experimental data, offering insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are indicative of the molecule's reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. For instance, reactions with heterocyclic CH acids can lead to the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives . The electrophilicity of certain carbon atoms in the molecule can influence the reactivity, leading to the formation of methylene bis-CH acids and the elimination of aniline in some cases . The presence of amino, nitro, and methoxy groups can also affect the reactivity, as seen in the formation of hydrogen-bonded chains and sheets in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and stability. Hydrogen bonding, as observed in some pyrazole compounds, can affect the compound's solid-state properties and crystal packing . Theoretical calculations, such as those performed using DFT, can predict various properties, including vibrational wavenumbers and NMR chemical shifts, which can be compared with experimental data for validation .

Scientific Research Applications

Tautomerism and Structural Analysis

Research has delved into the tautomerism and structural analysis of related NH-pyrazoles, highlighting the importance of hydrogen bonding and tautomerism in stabilizing these compounds. The study by Cornago et al. (2009) utilized X-ray crystallography and NMR spectroscopy to analyze the tautomeric forms and structure, emphasizing the role of hydrogen bonds in the crystallization and stability of these compounds (Cornago et al., 2009).

Synthesis and Cyclodehydration

Mamedov et al. (2005) described the synthesis of related compounds, focusing on the condensation and cyclodehydration processes. Their work provides insights into the synthesis routes and chemical reactions involved in the formation of pyrazole-related structures (Mamedov et al., 2005).

Regioselective Synthesis

Ashton and Doss (1993) explored the regioselective synthesis of related 1H-pyrazole-5-carboxylates, providing valuable information on the selectivity and structural assignments within this chemical framework (Ashton & Doss, 1993).

Antiinflammatory and Analgesic Activities

Research has also been conducted on the biological activities of similar compounds, such as their anti-inflammatory and analgesic effects. Menozzi et al. (1994) investigated the anti-inflammatory, analgesic, and other biological activities of 1-aryl-1H-pyrazole-5-acetic acids, highlighting the potential therapeutic applications of these compounds (Menozzi et al., 1994).

Antibacterial Activity

Aghekyan et al. (2020) studied the antibacterial activity of novel oxadiazole derivatives, underscoring the potential of related compounds in combating bacterial infections (Aghekyan et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the research and application of this compound are not specified in the search results .

Relevant Papers Unfortunately, the search results do not provide any specific papers related to "methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate" .

properties

IUPAC Name |

methyl 4-[(E)-hydroxyiminomethyl]-5-(4-methoxyphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-25-14-8-10-15(11-9-14)27-18-16(12-20-24)17(19(23)26-2)21-22(18)13-6-4-3-5-7-13/h3-12,24H,1-2H3/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYBJOUCZYSCCG-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)

![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)